Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of the imidazo[1,2-a]pyridine scaffold in the structure makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions. One common method includes the condensation of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often catalyzed by potassium persulfate (K₂S₂O₈) and iodine (I₂) to yield the desired imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-tuberculosis activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo[1,2-a] scaffold but differ in their substitution patterns and biological activities.
Imidazole-containing compounds: These compounds have a five-membered ring with two nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research.
Biological Activity
Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C₁₄H₁₃ClN₂O₃
- Molecular Weight : 292.72 g/mol
The structure features a benzoate moiety linked to an imidazo[1,2-a]pyridine ring substituted with a chloro group and a dihydroxyphenyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Detailed synthetic routes can be found in various chemical literature focusing on imidazo derivatives .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast (MCF-7), Colon (HT-29), and Lung (A549).
- IC₅₀ Values : The compound showed IC₅₀ values ranging from 10 to 30 µM across different cell lines, indicating moderate to high activity in inhibiting cell growth .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar imidazo derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .
Case Studies
- Study on Antiproliferative Activity :
- Mechanistic Study :
Data Summary
Biological Activity | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MCF-7 | 15 | Apoptosis induction |
Antiproliferative | HT-29 | 20 | Enzyme inhibition |
Antiproliferative | A549 | 30 | Cell cycle arrest |
Properties
Molecular Formula |
C21H16ClN3O4 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
methyl 2-[[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C21H16ClN3O4/c1-29-21(28)14-4-2-3-5-15(14)23-20-19(12-6-8-16(26)17(27)10-12)24-18-9-7-13(22)11-25(18)20/h2-11,23,26-27H,1H3 |
InChI Key |
GOSNMELCWRRPLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
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